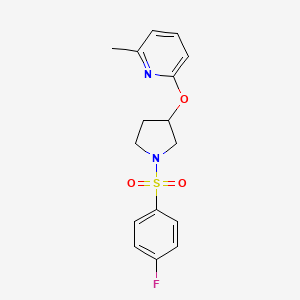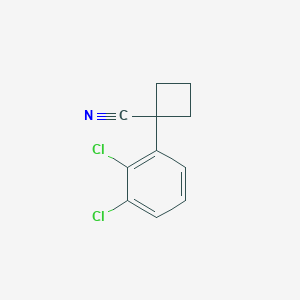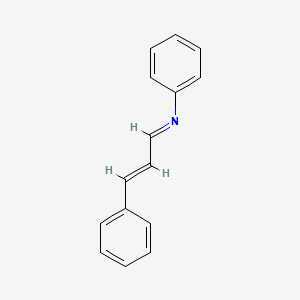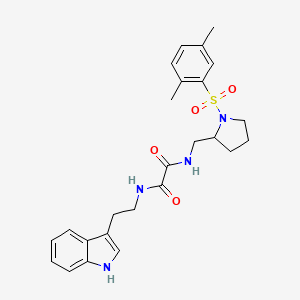![molecular formula C16H10F3N3OS B2668728 2-(4-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide CAS No. 321429-76-9](/img/structure/B2668728.png)
2-(4-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a pyridine ring, a trifluoromethyl-substituted phenyl group, and a thiazole ring, making it a molecule of interest due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.
Attachment of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic aromatic substitution reaction, where a pyridine derivative reacts with a suitable leaving group on the thiazole ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote radical or nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors might be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine ring or the carbonyl group, potentially converting them into more reduced forms such as amines or alcohols.
Substitution: The trifluoromethyl group and the pyridine ring can participate in various substitution reactions, including nucleophilic and electrophilic aromatic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitutions or Lewis acids for electrophilic substitutions are typical.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-(4-Pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research into its pharmacological effects suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry: Its unique structural features make it useful in materials science, particularly in the development of advanced polymers and coatings.
Mechanism of Action
The mechanism by which 2-(4-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. The thiazole and pyridine rings may facilitate binding to specific proteins, influencing their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Pyridinyl)-N-phenyl-1,3-thiazole-4-carboxamide: Lacks the trifluoromethyl group, which may reduce its lipophilicity and biological activity.
2-(4-Pyridinyl)-N-[4-(methyl)phenyl]-1,3-thiazole-4-carboxamide: The methyl group is less electronegative than the trifluoromethyl group, potentially altering its chemical reactivity and biological interactions.
Uniqueness
The presence of the trifluoromethyl group in 2-(4-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide distinguishes it from similar compounds, enhancing its lipophilicity and potentially increasing its biological activity and stability. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-pyridin-4-yl-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N3OS/c17-16(18,19)11-1-3-12(4-2-11)21-14(23)13-9-24-15(22-13)10-5-7-20-8-6-10/h1-9H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTINXXCVKUILA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=CSC(=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2668648.png)
![2-{2-oxo-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-12-yl}-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2668650.png)
![3-(4-fluorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2668655.png)
![N-(1-cyanobutyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide](/img/structure/B2668656.png)
![N-[(4-chlorophenyl)methyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine](/img/structure/B2668657.png)
![2,2,2-trifluoro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2668658.png)

![2-(thiophen-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2668662.png)
![{1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethyl}(methyl)amine](/img/structure/B2668664.png)

![2-(4-fluorophenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B2668666.png)
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-2-ylmethyl)propane-1-sulfonamide](/img/structure/B2668668.png)
